3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Description
Introduction and Chemical Identity
Nomenclature and Structural Classification
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid belongs to the class of organic compounds known as biphenyls and derivatives, which are characterized by two benzene rings linked together by a carbon-carbon bond. The systematic nomenclature reflects the specific positioning of substituents on the biphenyl core structure, where the prime notation indicates substitution on the second phenyl ring. The compound features a carboxylic acid functional group at the 3-position of one phenyl ring, while the other phenyl ring carries a fluorine atom at the 3'-position and a methoxy group at the 4'-position.
The structural classification places this compound within the broader category of aromatic compounds, specifically those containing functional groups such as hydroxyl and carboxylic acid moieties. The presence of fluorine enhances its electronic properties, making it a subject of interest in medicinal chemistry and materials science applications. The compound's architecture represents a carefully designed molecular framework where the electron-withdrawing fluorine atom and electron-donating methoxy group create distinct electronic environments within the molecule.
According to chemical taxonomy systems, this compound is classified under the kingdom of organic compounds, super class of benzenoids, and class of benzene and substituted derivatives. The direct parent classification identifies it as belonging to biphenyls and derivatives, with alternative parent classifications including benzoic acids, benzoyl derivatives, fluorobenzenes, aryl fluorides, monocarboxylic acids and derivatives, carboxylic acids, organooxygen compounds, organofluorides, organic oxides, and hydrocarbon derivatives.
Historical Context and Discovery
The development of biphenyl derivatives has a rich history dating back to early organic chemistry research, with substituted biphenyls finding numerous applications in various industrial and pharmaceutical contexts. Biphenyl compounds have been prepared through various coupling reactions including the Suzuki-Miyaura reaction and the Ullmann reaction, representing significant advances in synthetic organic chemistry. The specific compound this compound emerged as part of systematic efforts to create fluorinated aromatic compounds with enhanced biological and physical properties.
Patent literature reveals that biphenyl derivatives with specific substitution patterns have been the subject of extensive research for their potential therapeutic applications. Novel biphenyl derivatives featuring various functional groups have been developed for prophylaxis and treatment of hepatic diseases, demonstrating the ongoing interest in this chemical class. The incorporation of fluorine atoms into organic molecules has been a major trend in pharmaceutical chemistry, as fluorine substitution often leads to improved metabolic stability and altered biological activity.
The historical development of synthetic methodologies for creating fluorinated biphenyl compounds has been driven by the need for molecules with specific electronic and steric properties. Research has shown that fluorinated biphenyl compounds can be synthesized via palladium-catalyzed reactions, with 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid derivatives being transformed, though more slowly than non-fluorinated biphenyl carboxylic acids. This synthetic approach has enabled the preparation of various fluorinated biphenyl derivatives for research and potential commercial applications.
Position in Biphenyl Carboxylic Acid Family
This compound occupies a distinctive position within the broader family of biphenyl carboxylic acids, which represents a significant class of aromatic compounds with diverse applications. The biphenyl carboxylic acid family encompasses numerous derivatives with varying substitution patterns, each conferring unique properties and potential applications. This particular compound's combination of fluorine and methoxy substituents, along with the carboxylic acid functionality, creates a unique profile within this chemical family.
The positioning of functional groups in this compound differs significantly from other members of the biphenyl carboxylic acid family. For comparison, related compounds such as 4'-chloro-4-biphenylcarboxylic acid demonstrate how different halogen substitutions can alter the molecular properties and potential applications. The systematic study of biphenyl carboxylic acids has revealed that substitution patterns significantly influence both chemical reactivity and biological activity.
Within the context of fluorinated biphenyl derivatives, this compound represents an important structural variant that combines the electron-withdrawing effects of fluorine with the electron-donating properties of the methoxy group. This electronic balance creates unique molecular characteristics that distinguish it from other fluorinated biphenyl carboxylic acids. The specific arrangement of substituents in this compound provides a valuable reference point for understanding structure-activity relationships within the biphenyl carboxylic acid family.
Chemical Identification Parameters
Chemical Abstracts Service Registry Number: 885964-80-7
The Chemical Abstracts Service registry number 885964-80-7 serves as the unique identifier for this compound in chemical databases and literature. This numerical identifier ensures unambiguous identification of the compound across various chemical information systems and facilitates accurate communication within the scientific community. The registry number is essential for tracking the compound through supply chains, regulatory systems, and research databases.
The importance of this registry number extends beyond simple identification, as it connects the compound to a comprehensive database of chemical information including physical properties, safety data, and research findings. Chemical suppliers and researchers rely on this registry number to ensure they are working with the correct compound, particularly important given the existence of closely related structural isomers. The registry system provides a standardized approach to chemical identification that transcends language barriers and naming variations.
Database searches using this registry number reveal the compound's availability from multiple chemical suppliers, with specifications typically indicating purity levels of 95% or higher. The registry number also facilitates the tracking of research publications, patents, and other scientific literature related to this specific compound, enabling comprehensive literature reviews and meta-analyses of research findings.
Molecular Formula: C14H11FO3
The molecular formula C14H11FO3 precisely describes the atomic composition of this compound, indicating the presence of 14 carbon atoms, 11 hydrogen atoms, one fluorine atom, and three oxygen atoms. This formula provides essential information for calculating molecular weight, determining empirical relationships, and understanding the compound's stoichiometry in chemical reactions. The formula serves as a fundamental descriptor that enables comparison with other compounds and prediction of certain physical and chemical properties.
Analysis of the molecular formula reveals the compound's classification as a relatively complex aromatic molecule with multiple functional groups. The presence of fluorine adds significant electronegativity to the molecular structure, while the three oxygen atoms are distributed among the methoxy and carboxylic acid functional groups. This atomic composition creates a molecule with both hydrophilic and lipophilic characteristics, influencing its solubility and interaction properties.
The molecular formula also provides insights into potential synthetic pathways and degradation products. Understanding the atomic composition is crucial for mass spectrometry analysis, nuclear magnetic resonance spectroscopy interpretation, and other analytical techniques used to characterize and quantify the compound. The formula enables calculation of the molecular weight as approximately 246.24 grams per mole, which is consistent across multiple database sources.
International Union of Pure and Applied Chemistry Naming Conventions
The International Union of Pure and Applied Chemistry name for this compound is systematically derived as 3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid, reflecting the standardized nomenclature rules for substituted biphenyl compounds. This naming convention clearly indicates the positions of all substituents on the biphenyl framework, with the prime notation distinguishing between the two phenyl rings. The systematic name provides unambiguous identification of the molecular structure and facilitates communication among chemists worldwide.
Alternative International Union of Pure and Applied Chemistry naming approaches may describe the compound as 3-(3-fluoro-4-methoxyphenyl)benzoic acid, emphasizing the perspective of viewing one ring as a substituent on a benzoic acid core. This alternative naming convention reflects different approaches to describing the same molecular structure, both of which are acceptable under International Union of Pure and Applied Chemistry guidelines. The choice between naming conventions often depends on the context and the specific aspect of the molecule being emphasized.
The systematic naming rules require careful attention to the numbering system for biphenyl compounds, where the two rings are distinguished by the use of primes for the second ring. This naming convention ensures that the positions of the fluorine atom, methoxy group, and carboxylic acid functionality are clearly specified and unambiguous. The International Union of Pure and Applied Chemistry name serves as the foundation for database entries, chemical catalogs, and scientific publications.
Common Aliases and Alternative Designations
This compound is known by several alternative names and designations that reflect different naming perspectives and historical usage patterns. Common aliases include 4-(3-fluoro-4-methoxyphenyl)benzoic acid, which emphasizes the benzoic acid core structure with a substituted phenyl ring attachment. This alternative designation is widely used in chemical databases and reflects a different but equally valid approach to describing the molecular structure.
Additional aliases found in chemical literature include 3'-fluoro-4'-methoxylbiphenyl-3-carboxylic acid and 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid, with minor variations in punctuation and formatting. These variations demonstrate the flexibility in chemical naming while maintaining the essential structural information. Chemical suppliers may use slightly different formatting or abbreviations in their catalogs, but the core structural information remains consistent across these alternative designations.
The variety of alternative names reflects the compound's presence in multiple chemical databases and supply catalogs, each potentially using slightly different naming conventions or historical preferences. Understanding these alternative designations is important for comprehensive literature searches and ensuring complete coverage when researching the compound's properties and applications. The existence of multiple names also highlights the importance of using registry numbers and molecular formulas as definitive identifiers to avoid confusion between closely related compounds.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPUBRBMIRIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669514 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-80-7 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Reaction
The predominant method for synthesizing 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid or ester with an aryl halide, constructing the biphenyl core efficiently under mild conditions.
-
- Starting materials : 3-fluoro-4-methoxyphenylboronic acid and 3-bromobenzoic acid (or their protected ester derivatives).
- Catalyst : Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
- Solvent : Mixtures of dioxane/water or tetrahydrofuran (THF)/water under anhydrous conditions.
- Temperature : Typically reflux conditions (80–100°C).
- Time : 12–24 hours depending on scale and catalyst loading.
Protection Strategy : The carboxylic acid group is often protected as a methyl or ethyl ester during coupling to prevent catalyst poisoning and side reactions. Subsequent hydrolysis yields the free acid.
Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Post-Coupling Functional Group Modifications
Ester Hydrolysis : After coupling, ester groups are hydrolyzed under acidic or basic conditions (e.g., aqueous NaOH or HCl) to liberate the carboxylic acid.
Purification : Flash column chromatography using polar aprotic solvent systems (e.g., ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures ensures ≥98% purity.
Alternative Coupling Methods
While Suzuki–Miyaura is preferred, other coupling techniques such as Ullmann, Negishi, Kumada, or Stille reactions may be employed depending on substrate availability and desired reaction conditions, though these are less common due to harsher conditions or lower selectivity.
Industrial Production Considerations
Scale-Up Strategies : Industrial synthesis adapts the Suzuki–Miyaura method using continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance safety.
Catalyst Optimization : Use of palladium catalysts with bulky ligands (e.g., SPhos) minimizes homocoupling side products and increases turnover numbers.
Reaction Conditions : Temperature and pressure are optimized to balance reaction rate and product stability, typically maintaining 50–80°C and atmospheric to slight positive pressure.
Purification : Industrial purification may include crystallization under controlled cooling and solvent systems to maximize yield and purity while minimizing solvent use.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR confirms aromatic protons and methoxy group signals.
- ^19F NMR verifies fluorine substitution.
- The carboxylic acid proton appears downfield (~12 ppm).
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :
- Confirms molecular weight (246.23 g/mol).
- Detects trace impurities.
- X-ray Crystallography :
- Used to confirm molecular structure and substituent positions.
- Elemental Analysis :
- Validates empirical formula consistency.
Reaction Optimization and Challenges
| Aspect | Optimization Strategy | Notes |
|---|---|---|
| Catalyst Selection | Use Pd complexes with bulky ligands (e.g., Pd/SPhos) | Enhances coupling efficiency, reduces by-products |
| Temperature Control | Moderate temperatures (50–80°C) | Limits decomposition of sensitive intermediates |
| Protecting Groups | Ester protection of carboxylic acid | Prevents catalyst deactivation and side reactions |
| Solvent Choice | Anhydrous dioxane/water or THF/water mixtures | Balances solubility and reaction kinetics |
| Purification | Flash chromatography and recrystallization | Ensures high purity (≥98%) |
| Reaction Monitoring | TLC and HPLC | Tracks conversion and detects impurities |
| Side Reactions | Minimize homocoupling and dehalogenation | Controlled by catalyst and reaction conditions |
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of aryl boronic acid | Commercially available or synthesized via lithiation | 3-fluoro-4-methoxyphenylboronic acid |
| 2 | Suzuki–Miyaura coupling | Pd catalyst, base, dioxane/water, reflux | Biphenyl ester intermediate |
| 3 | Ester hydrolysis | Aqueous NaOH or HCl, room temperature to reflux | Free carboxylic acid |
| 4 | Purification | Chromatography, recrystallization | Pure this compound |
Research Findings and Notes
- Electron-withdrawing fluorine at the 3'-position lowers electron density, stabilizing the molecule during coupling and influencing reactivity patterns.
- Electron-donating methoxy at the 4'-position activates the aromatic ring, facilitating substitution during synthesis.
- Computational studies (DFT) support the regioselectivity and stability of intermediates.
- The compound exhibits good stability under inert atmosphere and low temperature; storage in amber containers with desiccants is recommended.
- Safety protocols include use of personal protective equipment and fume hood ventilation due to potential irritants and volatile by-products.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylic acid groups.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated biphenyl derivatives .
Scientific Research Applications
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid (CAS 1381944-28-0)
- Substituents : Fluoro at position 2 (first ring), methoxy at position 4' (second ring).
- The methoxy group’s position on the second ring may limit resonance effects with the carboxylic acid.
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid (CAS 725-05-3)
- Key Differences : The absence of fluorine reduces electron-withdrawing effects, leading to lower acidity and altered solubility. This compound serves as a baseline for evaluating the impact of fluorine in the target molecule .
Compounds with Alternative Substituents
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic Acid (CAS 885964-26-1)
- Substituents : Fluoro at position 4', methyl at position 3' (second ring).
- Steric hindrance from methyl may affect binding interactions .
5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic Acid (CAS 1242336-54-4)
- Substituents : Fluoro at position 5 (first ring), methyl at position 3' (second ring).
- Key Differences : Fluoro placement on the first ring enhances electron withdrawal near the carboxylic acid, increasing acidity. The methyl group’s position may influence lipophilicity compared to the target’s methoxy group .
Complex Derivatives with Additional Functional Groups
Triazole- and Piperidine-Modified Biphenyl Carboxylic Acids
- Examples : Compounds 90–95 from (e.g., 5-(4-(3,4-Difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylic Acid ).
- Key Differences : The triazole ring introduces hydrogen-bonding capabilities, while the piperidine group adds basicity. These modifications enhance receptor binding (e.g., P2Y14 antagonism) but increase molecular weight and complexity compared to the target compound .
4’-Carboxymethyl-4-nonyloxy-[1,1′-biphenyl]-3-carboxylic Acid (BPDA2)
- Substituents: Nonyloxy (long alkyl chain) and carboxymethyl groups.
- Key Differences: The nonyloxy chain enhances lipophilicity, favoring membrane penetration, while the carboxymethyl group adds steric bulk. These features correlate with antiproliferative activity in cancer studies .
Biological Activity
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS Number: 885964-80-7) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a fluorine atom and a methoxy group, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C14H11FO3
- Molecular Weight : 246.23 g/mol
- Structure : The compound features a biphenyl core with a carboxylic acid group at one end and a methoxy group at the para position relative to the carboxylic acid.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Fluorinated phenolic compounds and carboxylic acid derivatives.
- Reactions : Common methods include Suzuki coupling reactions and nucleophilic substitutions that facilitate the introduction of the fluorine atom and methoxy group.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxic activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 (Colorectal) | 15 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 20 | Cell cycle arrest in G0/G1 phase |
| A549 (Lung) | 25 | Inhibition of DNA synthesis |
The cytotoxicity of this compound appears to be mediated through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at specific phases (G0/G1), preventing further proliferation.
- DNA Synthesis Inhibition : It interferes with DNA replication processes, which is critical for cancer cell survival.
Case Studies
A notable study investigated the effects of this compound on breast cancer cells. The results indicated:
- In Vivo Efficacy : In animal models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Biomarker Analysis : Increased levels of pro-apoptotic markers were observed post-treatment, confirming its role in inducing apoptosis.
Safety and Toxicity
Safety data indicates that while this compound has therapeutic potential, it also poses some risks:
- Acute Toxicity : Classified as harmful if swallowed (Category 4).
- Skin and Eye Irritation : Causes skin irritation and serious eye damage upon contact.
Q & A
Basic: What synthetic strategies are recommended for the preparation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to construct the biphenyl core, followed by functional group modifications. For example:
- Step 1: Coupling a boronic acid derivative (e.g., 3-fluoro-4-methoxyphenylboronic acid) with a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid) using Pd catalysts .
- Step 2: Hydrolysis of ester intermediates (if applicable) to yield the carboxylic acid moiety.
- Step 3: Purification via column chromatography and recrystallization, with final characterization using H/C NMR and HPLC (≥98% purity) .
Key Considerations:
- Use anhydrous conditions to prevent dehalogenation side reactions.
- Monitor reaction progress via TLC with UV visualization.
Advanced: How do electron-withdrawing substituents (e.g., fluorine) influence the electronic properties and reactivity of the biphenyl system?
Answer:
The fluorine atom at the 3'-position introduces electron-withdrawing effects, which:
- Reduce electron density in the biphenyl system, as confirmed by computational studies (DFT calculations) showing decreased HOMO-LUMO gaps .
- Enhance stability against oxidative degradation during reactions, critical for maintaining integrity in catalytic processes .
- Impact intermolecular interactions , such as hydrogen bonding with biological targets (e.g., enzyme active sites), as observed in analogs with similar substitution patterns .
Methodological Insight:
- Use X-ray crystallography (e.g., analogs in ) to analyze substituent effects on molecular packing and crystal lattice stability.
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Spectroscopy:
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., calculated for : 262.07 g/mol) .
- Elemental Analysis : Validates empirical formula consistency .
Advanced: How can computational methods optimize reaction conditions for derivatives of this compound?
Answer:
- Density Functional Theory (DFT): Predicts transition-state energies for cross-coupling reactions, guiding catalyst selection (e.g., Pd(PPh) vs. PdCl(dppf)) .
- Molecular Dynamics (MD) Simulations : Models solvation effects and steric hindrance in biphenyl systems, aiding solvent selection (e.g., DMF vs. THF) .
- Docking Studies : Screens potential biological targets (e.g., kinase enzymes) by simulating ligand-receptor interactions, as demonstrated in structurally related compounds .
Validation:
Compare computational predictions with experimental yields and spectroscopic data .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Note: No specific acute toxicity data is available, but analogs suggest potential respiratory irritation .
Advanced: How can solubility challenges be addressed in biological assays?
Answer:
- Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .
- pH Adjustment: Deprotonate the carboxylic acid group (pKa ~4.5) in neutral buffers (e.g., PBS) to improve solubility .
- Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) for in vivo studies, as tested with structurally similar biphenyl derivatives .
Validation:
Basic: What are the key differences between this compound and its non-fluorinated analogs?
Answer:
- Electronic Effects: Fluorine increases electrophilicity, altering reactivity in nucleophilic substitutions .
- Bioactivity: Fluorinated analogs often exhibit enhanced metabolic stability and binding affinity in enzyme inhibition assays .
- Physicochemical Properties: Lower logP values compared to non-fluorinated analogs, impacting membrane permeability .
Experimental Comparison:
Advanced: How to resolve contradictions in spectroscopic data for biphenyl derivatives?
Answer:
- Variable Temperature NMR : Resolves dynamic rotational isomerism in biphenyl systems by analyzing coalescence temperatures .
- 2D NMR (COSY, NOESY) : Assigns overlapping proton signals and confirms spatial proximity of substituents .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., ) provides unambiguous structural confirmation.
Case Study:
Discrepancies in H NMR coupling constants for ortho-substituted biphenyls were resolved via X-ray data showing restricted rotation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
